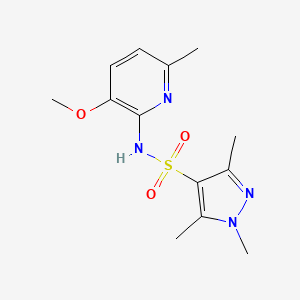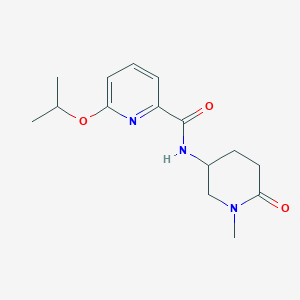![molecular formula C18H21NO2 B7444447 (3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B7444447.png)
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a hydroxyl group at the third position and a benzyl group at the first position, which is further substituted with a phenylmethoxy group. The stereochemistry at the third position is specified as S, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of (S)-pyrrolidin-3-ol with 3-phenylmethoxybenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol: The enantiomer of the compound with R configuration at the third position.
1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-one: A ketone derivative.
1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-amine: An amine derivative.
Uniqueness
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
IUPAC Name |
(3S)-1-[(3-phenylmethoxyphenyl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17-9-10-19(13-17)12-16-7-4-8-18(11-16)21-14-15-5-2-1-3-6-15/h1-8,11,17,20H,9-10,12-14H2/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALXFVGHCCEFBC-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7444378.png)
![5-[[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]sulfamoyl]furan-2-carboxylic acid](/img/structure/B7444381.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methyl]-2-(dimethylamino)quinoline-4-carboxamide](/img/structure/B7444401.png)
![2-Methyl-6-[1-(oxolan-3-yloxy)propan-2-ylsulfamoyl]benzoic acid](/img/structure/B7444414.png)
![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-3,3-difluorocyclohexane-1-carboxamide](/img/structure/B7444428.png)
![1-Cyclopropyl-4-[[[3-hydroxy-5-(trifluoromethyl)phenyl]methylamino]methyl]pyrrolidin-2-one](/img/structure/B7444432.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7444441.png)
![3-[(3-Carbamoyl-5-chlorophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7444449.png)
![(2S)-2-[(6-ethoxypyridin-3-yl)sulfonylamino]-2-phenylacetic acid](/img/structure/B7444457.png)
![3-Ethoxy-2,2-dimethyl-1-[(2-methylpyrimidine-4-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B7444459.png)

![3-[Benzyl-[1-(pyrrolidine-1-carbonyl)piperidine-4-carbonyl]amino]propanoic acid](/img/structure/B7444477.png)
